molecular formula C21H15BrN2O2 B6006906 2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol

2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol

Cat. No.: B6006906
M. Wt: 407.3 g/mol
InChI Key: FECRIOQXXKSTTQ-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol is a complex organic compound featuring a bromine atom, a fluorenylidenehydrazinylidene group, and a methoxyphenol moiety

Preparation Methods

The synthesis of 2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol typically involves multiple steps, including the formation of the fluorenylidenehydrazinylidene group and its subsequent attachment to the methoxyphenol ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol can undergo various types of chemical reactions, including:

Scientific Research Applications

2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound can participate in elimination reactions, such as the E2 mechanism, where it acts as a substrate and base, leading to the formation of double bonds and the release of bromine . This process involves the transfer of electron pairs and the formation of transition states.

Comparison with Similar Compounds

Similar compounds to 2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol include:

These compounds share similar structural features, such as the presence of bromine atoms and aromatic rings, but differ in their specific functional groups and applications.

Properties

IUPAC Name

2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2/c1-26-19-11-13(10-18(22)21(19)25)12-23-24-20-16-8-4-2-6-14(16)15-7-3-5-9-17(15)20/h2-12,25H,1H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECRIOQXXKSTTQ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.